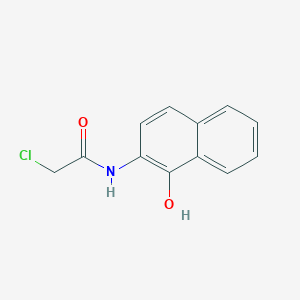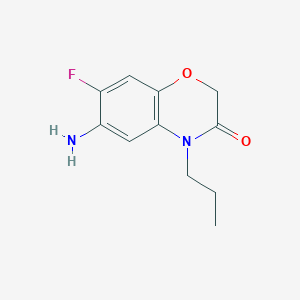![molecular formula C16H15BrN2O2 B8323527 benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate](/img/structure/B8323527.png)
benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a benzyl group, a bromopyridine moiety, and a cyclopropyl ring. It is a white crystalline powder with a molecular formula of C13H11BrN2O2 and a molecular weight of 306.14 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(5-bromopyridin-2-yl)cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The cyclopropyl ring and bromopyridine moiety play crucial roles in the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl N-(5-bromopyridin-2-yl)carbamate
- Benzyl N-(2-bromopyridin-3-yl)carbamate
- Benzyl 5-bromopyridin-3-ylcarbamate
Uniqueness
Benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This structural feature enhances the compound’s reactivity and binding affinity compared to similar compounds lacking the cyclopropyl ring .
Propiedades
Fórmula molecular |
C16H15BrN2O2 |
|---|---|
Peso molecular |
347.21 g/mol |
Nombre IUPAC |
benzyl N-[1-(5-bromopyridin-2-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C16H15BrN2O2/c17-13-6-7-14(18-10-13)16(8-9-16)19-15(20)21-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,20) |
Clave InChI |
ZOBJTMUOPYXRJE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=NC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
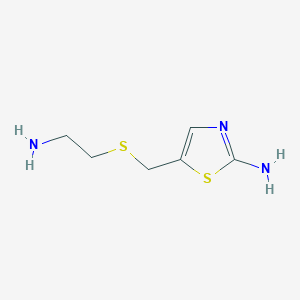
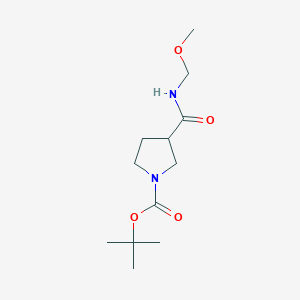
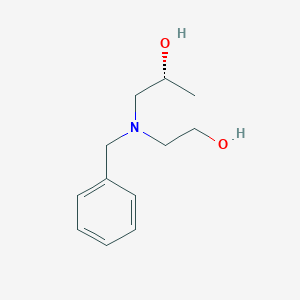
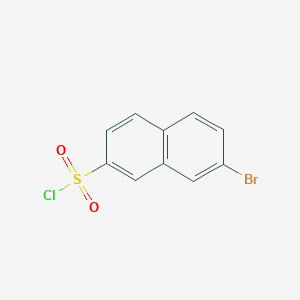
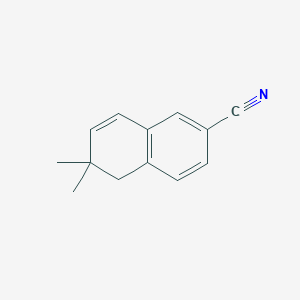
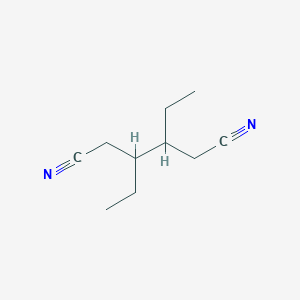
![3-Propionyl-2H-cyclohepta[b]furan-2-one](/img/structure/B8323506.png)
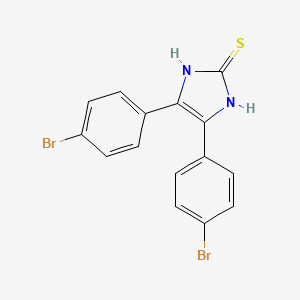
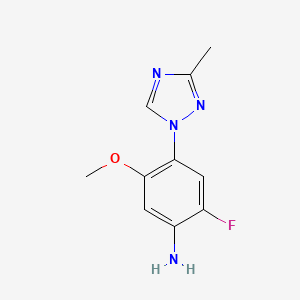
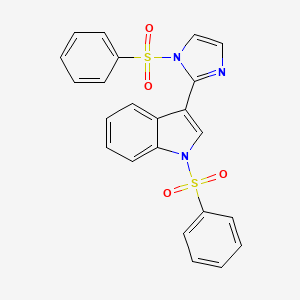
![[4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]phenyl]methanol](/img/structure/B8323534.png)
